(3,5-Di-t-butyl-4-methoxyphenyl)Zinc bromide
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Overview
Description
(3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide typically involves the reaction of (3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5−di−tert−butyl−4−methoxyphenyl)MgBr+ZnCl2→(3,5−di−tert−butyl−4−methoxyphenyl)ZnBr+MgCl2
Industrial Production Methods
On an industrial scale, the production of (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide involves similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reagents are often handled in automated systems to minimize human exposure and enhance safety.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: Particularly Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Organic Halides: Such as aryl or alkyl halides, which react with the organozinc compound.
Inert Atmosphere: To prevent oxidation and moisture interference.
Major Products
The major products formed from these reactions are typically biaryl or alkyl-aryl compounds, depending on the nature of the organic halide used in the reaction.
Scientific Research Applications
Chemistry
In chemistry, (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide is used extensively in the synthesis of complex organic molecules. It is a key reagent in the formation of carbon-carbon bonds, which is fundamental in the construction of various organic frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent can serve as intermediates in the production of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its role in forming stable carbon-carbon bonds makes it valuable in the production of durable and efficient materials.
Mechanism of Action
The mechanism by which (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom in the compound facilitates the transfer of the organic group to the palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
(3,5-di-tert-butyl-4-methoxyphenyl)magnesium bromide: Another organometallic compound used in similar types of reactions but with magnesium instead of zinc.
(3,5-di-tert-butyl-4-methoxyphenyl)boronic acid: Used in Suzuki-Miyaura coupling reactions.
(3,5-di-tert-butyl-4-methoxyphenyl)lithium: Another nucleophilic reagent used in organic synthesis.
Uniqueness
(3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide is unique due to its stability and reactivity under mild conditions. Compared to its magnesium and lithium counterparts, the zinc compound is less reactive, making it more selective and easier to handle in various synthetic applications.
Properties
Molecular Formula |
C15H23BrOZn |
---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
bromozinc(1+);1,3-ditert-butyl-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C15H23O.BrH.Zn/c1-14(2,3)11-9-8-10-12(13(11)16-7)15(4,5)6;;/h9-10H,1-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
ILURXIKTNSTFFX-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=C(C(=C[C-]=C1)C(C)(C)C)OC.[Zn+]Br |
Origin of Product |
United States |
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